

A Comparative Guide to the Structure-Activity Relationships of Pyrazolyl Pyridazinone Analogs

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Compound of Interest

Compound Name: 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
CAS No.: 1100598-49-9
Cat. No.: B1468050

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This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolyl pyridazinone analogs, a versatile scaffold in modern drug discovery. We will explore how subtle molecular modifications influence their inhibitory potency and selectivity against key therapeutic targets, including phosphodiesterase 5 (PDE5) and a range of protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and experimental validation of this important class of molecules.

Introduction: The Therapeutic Potential of the Pyrazolyl Pyridazinone Scaffold

The fusion of pyrazole and pyridazinone rings creates a privileged heterocyclic scaffold with broad pharmacological applications.^[1] This structural motif has been successfully exploited to develop inhibitors for a variety of enzymes, owing to its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites. The inherent modularity of the scaffold allows for systematic chemical modifications, making it an ideal template for SAR-

driven lead optimization. In this guide, we will dissect the SAR of pyrazolyl pyridazinone analogs against two major classes of drug targets: phosphodiesterases and protein kinases.

I. Pyrazolyl Pyridazinone Analogs as Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is a crucial enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] Its inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the treatment of erectile dysfunction and pulmonary hypertension.[2] Pyrazolyl pyridazinone analogs have emerged as potent and selective PDE5 inhibitors.[3][4]

Core Scaffold and Key SAR Insights

A prominent example is the pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold. SAR studies on this tricyclic system have revealed the optimal substitutions for potent and selective PDE5 inhibition.[3]

A systematic exploration of substituents on this scaffold has led to the identification of highly potent and selective analogs. For instance, compound 5r from one study, which incorporates these optimal features, exhibits an IC₅₀ of 8.3 nM for PDE5 and a 240-fold selectivity over PDE6.[3] This high selectivity is a critical attribute for minimizing off-target effects.

Comparative Analysis of PDE5 Inhibitors

Compound	R1	R3	R6	R9	PDE5 IC ₅₀ (nM)	Selectivity vs. PDE6
5r	Methyl	Benzyl	n-Butyl	Phenyl	8.3	240-fold
Sildenafil	-	-	-	-	~5	~10-fold
Analog A	Ethyl	Phenyl	n-Propyl	Phenyl	25	150-fold
Analog B	Methyl	Benzyl	Ethyl	Pyridyl	15	200-fold

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that while Sildenafil is a potent PDE5 inhibitor, optimized pyrazolyl pyridazinone analogs like 5r can achieve comparable or even superior potency with significantly improved selectivity. The chain length at the R6 position is particularly critical for activity, with a nearly sixfold improvement observed when lengthening an ethoxyethyl chain to an ethoxypropyl chain in a related series.[5]

II. Pyrazolyl Pyridazinone Analogs as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazolyl pyridazinone scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various kinases, including c-Met, c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK).

A. c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in the development and progression of numerous cancers. A series of pyridazin-3-one derivatives substituted with a morpholino-pyrimidine moiety have been identified as potent c-Met inhibitors.[7]

Compounds 10, 12a, and 14a from a study demonstrated excellent c-Met enzyme inhibitory activities and anti-proliferative effects in the Hs746T human gastric cancer cell line.[7]

B. c-Jun N-Terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress signals. The development of 4-(pyrazol-3-yl)-pyridine derivatives has led to the discovery of potent JNK inhibitors.[6] Optimization of this scaffold by modifying substituents at five different positions has yielded compounds with good in vivo profiles.[6]

Comparative Analysis of Kinase Inhibitors

Compound	Target Kinase	IC50 (nM)	Key Structural Features
Compound 8	BTK	2.1	Pyrazolo[3,4-d]pyridazinone core with a Michael acceptor moiety for irreversible binding.[8]
Compound 13	JNK3	70	4-(Pyrazol-3-yl)-pyridine core with a chlorine atom at C-5 of the pyridine ring.[6]
Compound 10	c-Met	<10	Pyridazin-3-one with a morpholino-pyrimidine substitution.[7]
Compound 13 (CSK)	CSK	Potent (qualitative)	Pyrazolopyridine hinge binder.[9]

This table presents a selection of potent analogs against different kinases to highlight the scaffold's versatility.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

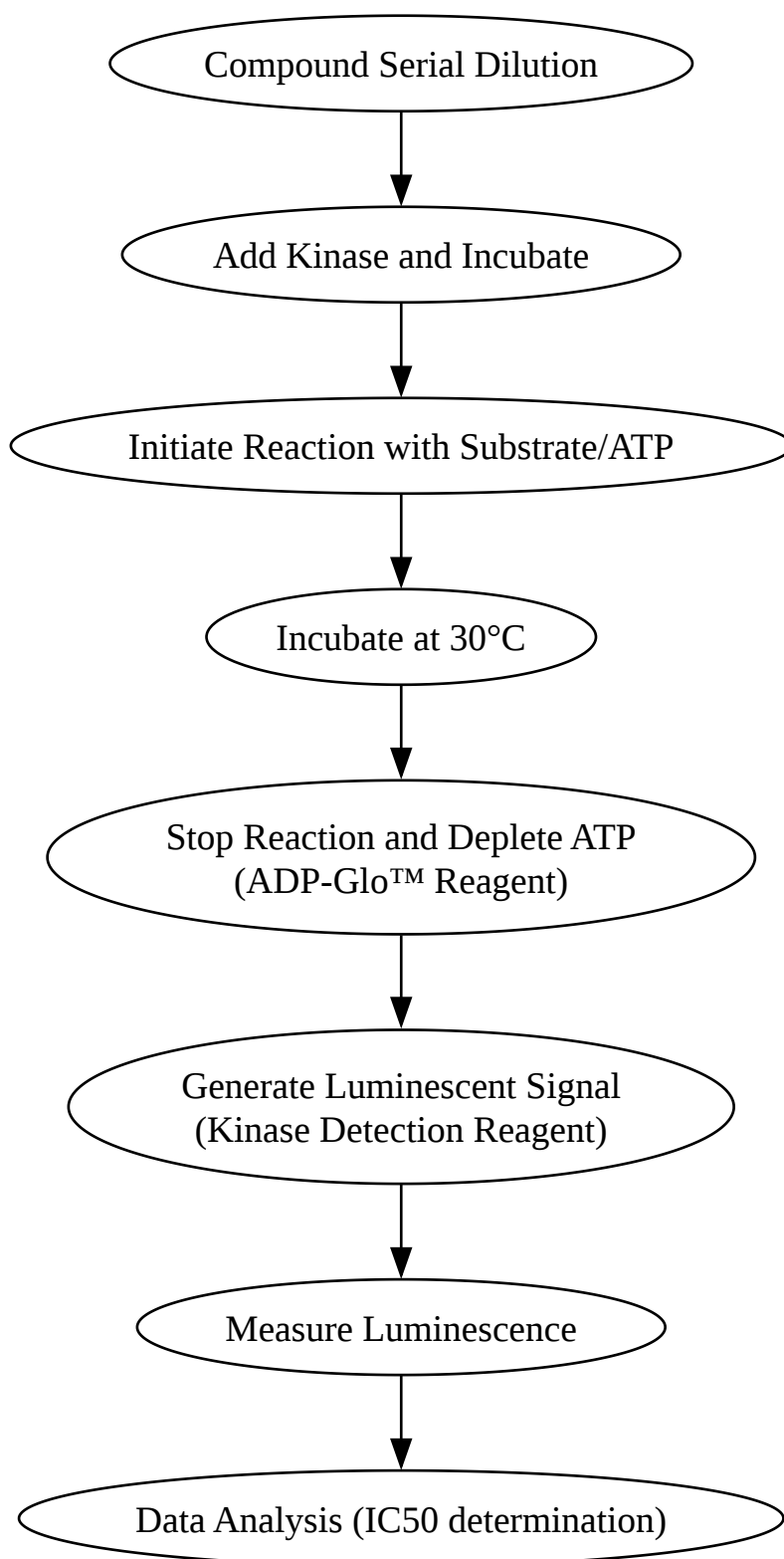
- Kinase of interest
- Kinase substrate peptide
- ATP

- Test compound (e.g., pyrazolyl pyridazinone analog)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.
- Kinase Reaction:
 - Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
 - In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
 - Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
 - Add 20 µL of Kinase Detection Reagent to each well.

- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of compounds against PDE5.

Materials:

- Recombinant PDE5A1 enzyme
- FAM-Cyclic-3',5'-GMP substrate
- Test compound
- PDE assay buffer
- Binding Agent
- 96-well black microplate
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO and create a serial dilution.
 - Dilute the FAM-Cyclic-3',5'-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to their working concentrations.
- Assay Protocol:
 - Add the diluted test compound, a positive control (e.g., Sildenafil), and a DMSO-only control to the designated wells of the microplate.
 - Add the diluted PDE5A1 enzyme solution to each well.

- Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
 - Incubate the plate for 30-60 minutes at 37°C.
 - Stop the reaction by adding the Binding Agent to all wells.
 - Incubate for an additional 30 minutes at room temperature.
 - Data Acquisition and Analysis:
 - Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
 - Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
- [2]

Conclusion

The pyrazolyl pyridazinone scaffold represents a highly versatile and promising platform for the development of potent and selective inhibitors against a range of therapeutically relevant enzymes. The detailed SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to significant improvements in potency, selectivity, and overall drug-like properties. The experimental protocols provided offer a foundation for the *in vitro* evaluation of novel analogs. As our understanding of the molecular interactions between these compounds and their targets deepens, we can anticipate the design of even more effective and safer drug candidates based on the pyrazolyl pyridazinone framework.

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